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Compound of Interest

Compound Name:
2-Chloro-N-methylpyrimidin-4-

amine

Cat. No.: B1355348 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 2-Chloro-N-methylpyrimidin-4-amine (C₅H₆ClN₃, CAS: 66131-68-8).[1] Due to the

limited availability of experimentally derived public data for this specific molecule, this

document presents predicted spectroscopic values based on the analysis of structurally similar

compounds and established spectroscopic principles. This guide is intended to assist

researchers in the identification and characterization of this and related pyrimidine derivatives.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-Chloro-N-methylpyrimidin-4-amine.

Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Predicted
Coupling
Constant (J)
Hz

~7.8 - 8.0 Doublet 1H H-6 ~5.0 - 6.0

~6.0 - 6.2 Doublet 1H H-5 ~5.0 - 6.0

~5.0 - 5.5 Broad Singlet 1H N-H -

~3.0 - 3.2 Doublet 3H N-CH₃ ~4.0 - 5.0

Note: The N-H proton signal is expected to be broad and its chemical shift can be highly

dependent on solvent and concentration. The coupling between the N-H proton and the methyl

protons may not always be resolved.

Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~163 - 165 C-4

~160 - 162 C-2

~157 - 159 C-6

~98 - 100 C-5

~28 - 30 N-CH₃

Predicted Infrared (IR) Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 - 3310 Medium, Sharp
N-H Stretch (Secondary

Amine)

~3100 - 3000 Medium C-H Stretch (Aromatic)

~2950 - 2850 Medium C-H Stretch (Aliphatic - CH₃)

~1640 - 1600 Strong C=N Stretch (Ring)

~1580 - 1550 Strong
C=C Stretch (Ring) & N-H

Bend

~1335 - 1250 Strong C-N Stretch (Aromatic Amine)

~850 - 750 Strong C-Cl Stretch

Note: The IR spectrum of secondary amines typically shows a single N-H stretching band.[2]

Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Assignment

143/145 High [M]⁺ (Molecular Ion)

128/130 Medium [M - CH₃]⁺

108 Medium [M - Cl]⁺

81 Medium [M - Cl - HCN]⁺

Note: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity

of approximately one-third of the molecular ion peak.[3] The molecular formula contains an odd

number of nitrogen atoms, which is consistent with the odd nominal mass of the molecular ion,

in accordance with the Nitrogen Rule.[4]

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://www.chemistrysteps.com/nitrogen-rule-mass-spectrometry/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are generalized protocols for the acquisition of spectroscopic data for compounds

such as 2-Chloro-N-methylpyrimidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to approximately 16 ppm.

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Set the spectral width to approximately 220 ppm.

A larger number of scans will be required compared to ¹H NMR.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide

(KBr) and press into a thin, transparent disk.
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Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

The final spectrum is presented as the ratio of the sample spectrum to the background

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct insertion probe for solids or after separation by gas chromatography (GC-

MS).

Ionization: Utilize Electron Ionization (EI) at 70 eV.

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-

300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound.
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General Workflow for Spectroscopic Analysis

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Reporting

Chemical Synthesis

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(1H, 13C) IR Spectroscopy Mass Spectrometry

Data Analysis & Structure Elucidation

Reporting & Documentation

Click to download full resolution via product page

Caption: A flowchart illustrating the process from chemical synthesis to spectroscopic analysis

and data interpretation.

Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the different spectroscopic

techniques and the structural information they provide for 2-Chloro-N-methylpyrimidin-4-
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amine.

Relationship of Spectroscopic Data to Molecular Structure

Spectroscopic Techniques

Structural Information

2-Chloro-N-methylpyrimidin-4-amine

1H NMR 13C NMR IR MS

Proton Environment &
Connectivity Carbon Framework Functional Groups

(N-H, C=N, C-Cl)
Molecular Weight &

Formula

Click to download full resolution via product page

Caption: A diagram showing how different spectroscopic techniques provide specific structural

information about the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1355348#spectroscopic-data-nmr-ir-ms-for-2-
chloro-n-methylpyrimidin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.chemistrysteps.com/nitrogen-rule-mass-spectrometry/
https://www.benchchem.com/product/b1355348#spectroscopic-data-nmr-ir-ms-for-2-chloro-n-methylpyrimidin-4-amine
https://www.benchchem.com/product/b1355348#spectroscopic-data-nmr-ir-ms-for-2-chloro-n-methylpyrimidin-4-amine
https://www.benchchem.com/product/b1355348#spectroscopic-data-nmr-ir-ms-for-2-chloro-n-methylpyrimidin-4-amine
https://www.benchchem.com/product/b1355348#spectroscopic-data-nmr-ir-ms-for-2-chloro-n-methylpyrimidin-4-amine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1355348?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

